molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7

(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

Cat. No.: B039419
CAS No.: 121923-99-7
M. Wt: 290.5 g/mol
InChI Key: MEDDLWWQEUETQK-LCWAXJCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iocarmic acid, also known by its trade name Dimer-X, is a pharmaceutical compound used as an iodinated contrast medium for X-ray imaging. It was primarily used in the 1970s and 1980s for imaging the uterus and fallopian tubes. The compound is applied in the form of its salt, meglumine iocarmate .

Scientific Research Applications

Iocarmic acid has been used extensively in scientific research, particularly in the fields of:

Chemical Reactions Analysis

Iocarmic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of iocarmic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted tissues. This allows for clearer and more detailed imaging of anatomical structures. The molecular targets and pathways involved include the interaction of iodine atoms with X-ray photons, leading to enhanced image contrast .

Comparison with Similar Compounds

Iocarmic acid is unique among iodinated contrast agents due to its specific structure and properties. Similar compounds include:

Compared to these compounds, iocarmic acid offers specific advantages in terms of imaging clarity and reduced side effects, making it a preferred choice for certain diagnostic applications.

Properties

CAS No.

121923-99-7

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1

InChI Key

MEDDLWWQEUETQK-LCWAXJCOSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C

SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 3
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 4
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 5
Reactant of Route 5
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Reactant of Route 6
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

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